

Comprehensive Guide to Elemental Analysis & Formula Confirmation of 2-Methyl-8-nitroquinoline

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Compound of Interest

Compound Name: 2-Methyl-8-nitroquinoline

CAS No.: 881-07-2

Cat. No.: B1328908

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Executive Summary

2-Methyl-8-nitroquinoline (CAS: 881-07-2) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of 8-aminoquinoline derivatives used in antimalarial and anticancer research.^{[1][2][3]} While Elemental Analysis (EA) serves as a foundational method for establishing bulk purity and empirical formula (C₁₀H₈N₂O₂), it is insufficient on its own due to the prevalence of regioisomers—specifically the difficult-to-separate 2-methyl-5-nitroquinoline.

This guide provides a technical roadmap for researchers to validate the identity of **2-Methyl-8-nitroquinoline**, contrasting EA with high-resolution alternatives like NMR and MS to ensure structural integrity in drug development pipelines.

Part 1: Elemental Analysis (The Foundation)

Theoretical vs. Experimental Composition

For a pure sample of **2-Methyl-8-nitroquinoline** (C₁₀H₈N₂O₂, MW: 188.18 g/mol), the theoretical elemental composition is rigid. In practice, acceptable experimental values must fall within ±0.4% of these theoreticals to be considered chemically pure by journals such as J. Org. Chem. or J. Med. Chem..

Element	Theoretical Mass %	Acceptable Range (±0.4%)	Common Impurity Indicators
Carbon (C)	63.82%	63.42% – 64.22%	Lower % indicates solvent trapping (e.g., H ₂ O, DCM) or inorganic salts.
Hydrogen (H)	4.29%	3.89% – 4.69%	Higher % often suggests retained moisture or aliphatic solvents.
Nitrogen (N)	14.89%	14.49% – 15.29%	Deviations suggest incomplete combustion (common in nitro-compounds).
Oxygen (O)	17.00%	Not typically measured directly	Calculated by difference; deviations imply oxidation or hydration.

The "Isomer Blind spot"

Crucial Insight: Elemental analysis confirms the ratio of atoms but is blind to their arrangement. The nitration of 2-methylquinoline typically yields a mixture of the 8-nitro (desired) and 5-nitro (byproduct) isomers.[4]

- **2-Methyl-8-nitroquinoline:** C₁₀H₈N₂O₂ (63.82% C)
- **2-Methyl-5-nitroquinoline:** C₁₀H₈N₂O₂ (63.82% C)

Conclusion: A perfect EA result confirms the sample is a nitro-quinoline isomer but fails to prove it is the specific 8-nitro regioisomer required for downstream synthesis.

Part 2: Comparative Analysis of Alternatives

To guarantee structural identity, EA must be triangulated with spectroscopic methods. The following table contrasts EA against NMR and Mass Spectrometry (MS) for this specific application.

Feature	Elemental Analysis (CHN)	¹ H NMR Spectroscopy	High-Res Mass Spec (HRMS)
Primary Function	Bulk Purity & Formula Confirmation	Structural Connectivity & Isomer ID	Exact Mass & Molecular Formula
Isomer Specificity	None (Blind to 5- vs 8-nitro)	High (Distinct aromatic coupling patterns)	Low (Isomers often have identical fragmentation)
Sample Req.	2–5 mg (Destructive)	5–10 mg (Non-destructive)	<1 mg (Destructive)
Cost/Run	Low (\$)	Medium ()	High (\$)
Key Limitation	Requires >95% purity for accuracy; sensitive to moisture.	Can be ambiguous if signals overlap; requires deuterated solvent.	Cannot distinguish regioisomers without complex MS/MS fragmentation study.

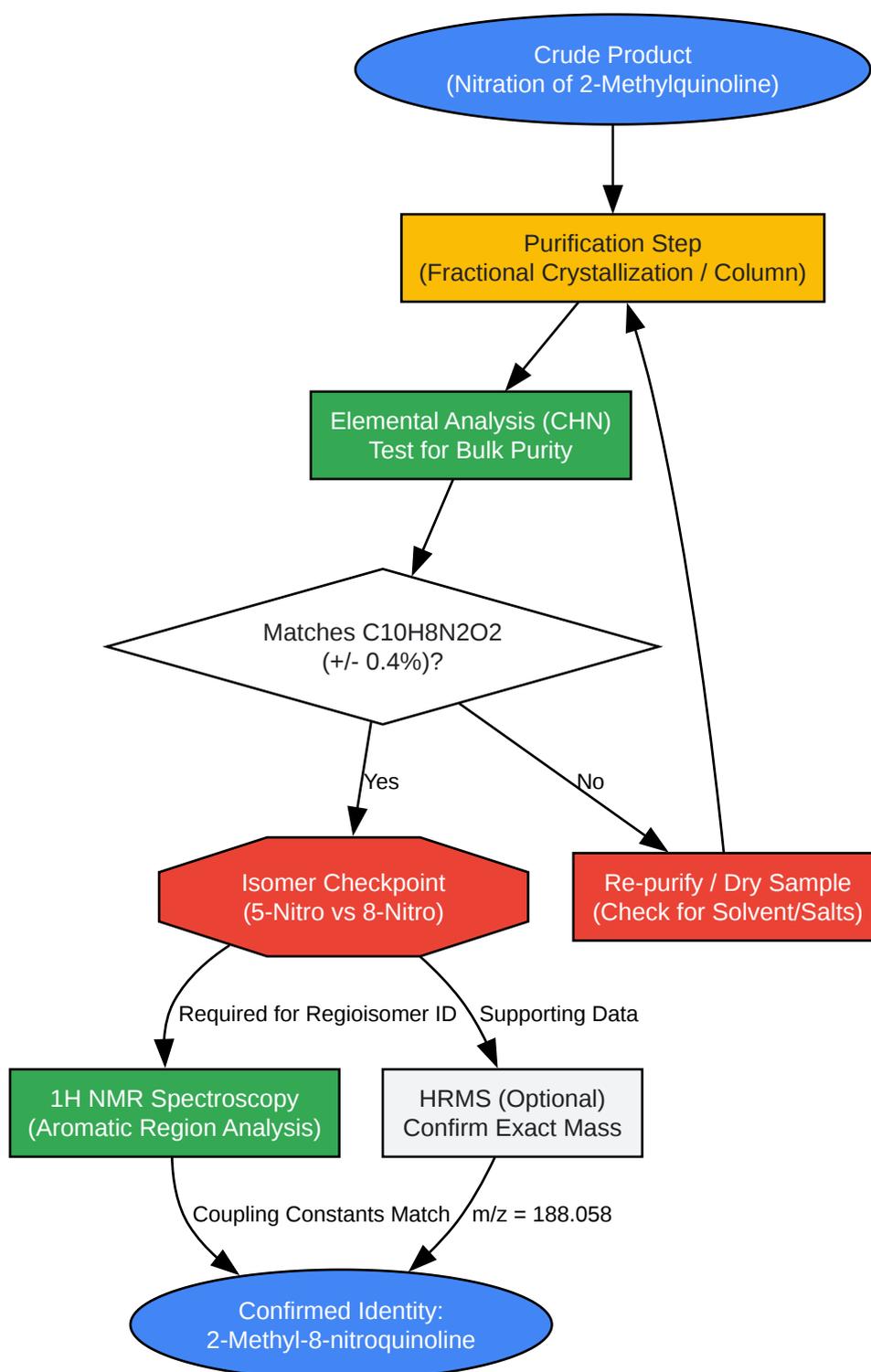
Why NMR is the "Gold Standard" for this Compound

While EA confirms the "what" (formula), NMR confirms the "where" (structure).

- 8-Nitro Isomer: The proton at the C7 position exhibits a characteristic doublet of doublets (dd) or multiplet shifted downfield due to the adjacent nitro group and the ring nitrogen.
- 5-Nitro Isomer: The substitution pattern changes the symmetry and coupling constants (J-values) of the aromatic protons significantly.
- Differentiation: In the 8-nitro isomer, the C2-Methyl group signal (singlet, ~2.7-2.8 ppm) is distinct. The aromatic region (7.4–8.4 ppm) will show a specific 3-spin system for the substituted ring (H5, H6, H7) that differs from the 5-nitro analog [1, 3].

Part 3: Analytical Workflow Visualization

The following diagram illustrates the logical decision-making process for confirming **2-Methyl-8-nitroquinoline**, highlighting the critical "Isomer Checkpoint" where EA fails and NMR succeeds.



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Caption: Analytical workflow for validating **2-Methyl-8-nitroquinoline**. Note the critical role of NMR in resolving the isomer ambiguity left by Elemental Analysis.

Part 4: Experimental Protocols

Protocol 1: CHN Elemental Analysis (Combustion)

Objective: Determine mass percentage of C, H, and N to validate bulk purity >99%.

- Sample Preparation:
 - Dry the sample of **2-Methyl-8-nitroquinoline** in a vacuum oven at 40°C for 4 hours to remove trace solvents (water/ethanol) which skew %C and %H values.
 - Grind the sample into a fine, homogeneous powder using an agate mortar.
- Weighing:
 - Accurately weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (precision ± 0.001 mg).
 - Fold the capsule hermetically to prevent air entrapment.
- Combustion (Standard Conditions):
 - Instrument: PerkinElmer 2400 Series II or equivalent CHNS Analyzer.
 - Combustion Temp: 925°C (ensure complete oxidation of the nitro group).
 - Reduction Temp: 640°C.
 - Carrier Gas: Helium (purity 99.999%).
- Calibration:
 - Run a conditioning blank followed by a K-factor calibration using a certified standard (e.g., Acetanilide: C=71.09%, H=6.71%, N=10.36%).

- Analysis:
 - Inject sample.[2] The combustion gases (CO₂, H₂O, N₂) are separated and detected via Thermal Conductivity Detector (TCD).
 - Nitro-Specific Note: Nitro groups can sometimes yield incomplete combustion. If low %N is observed, add a combustion aid (e.g., V₂O₅) to the tin capsule [4].

Protocol 2: Isomer Differentiation via ¹H NMR

Objective: Distinguish 8-nitro from 5-nitro isomer.

- Solvent: Dissolve ~10 mg sample in 0.6 mL CDCl₃ (Chloroform-d).
- Acquisition: Run at 400 MHz or higher.
- Key Diagnostic Signals:
 - Look for the C2-Methyl singlet at ~2.8 ppm.
 - Analyze the aromatic region (7.4–8.2 ppm). The 8-nitro isomer typically displays a specific splitting pattern for the protons on the nitro-substituted ring. The proton ortho to the nitro group will be significantly deshielded.
 - Compare integration values: The ratio of methyl protons (3H) to aromatic protons (5H) must be exactly 3:5.

References

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- **2-Methyl-8-nitroquinoline** Product Data. Matrix Fine Chemicals. Provides physical property data and CAS verification.

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